(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol
Overview
Description
®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with chloroacetaldehyde in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production of ®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol often involves large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-Chloro-1-(3-hydroxy-phenyl)-ethanone.
Reduction: 2-Chloro-1-(3-hydroxy-phenyl)-ethanol.
Substitution: 2-Amino-1-(3-hydroxy-phenyl)-ethanol or 2-Thio-1-(3-hydroxy-phenyl)-ethanol.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of enzyme interactions and metabolic pathways .
Medicine
In medicine, ®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of ®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The chloro group can participate in electrophilic reactions, leading to the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-hydroxy-phenyl)-ethanol: Similar structure but with the hydroxyl group in the para position.
2-Chloro-1-(2-hydroxy-phenyl)-ethanol: Similar structure but with the hydroxyl group in the ortho position.
2-Bromo-1-(3-hydroxy-phenyl)-ethanol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
®-2-Chloro-1-(3-hydroxy-phenyl)-ethanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[(1R)-2-chloro-1-hydroxyethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHYCWXPCNBCSH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249397 | |
Record name | (αR)-α-(Chloromethyl)-3-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925430-39-3 | |
Record name | (αR)-α-(Chloromethyl)-3-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925430-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-((1R)-2-Chloro-1-hydroxyethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925430393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (αR)-α-(Chloromethyl)-3-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((1R)-2-chloro-1-hydroxyethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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